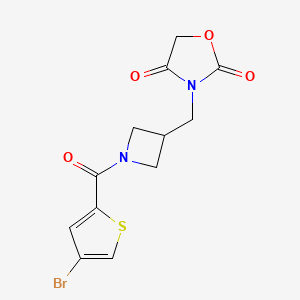

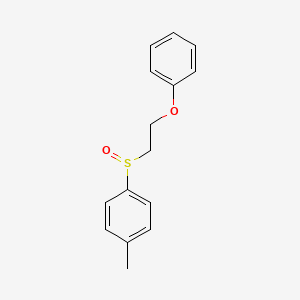

![molecular formula C19H22N6O B2516618 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 2309574-65-8](/img/structure/B2516618.png)

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine" is a heterocyclic molecule that appears to be a derivative of pyrazolopyrazine, a bicyclic structure composed of pyrazole and pyrazine rings. This compound is likely to be of interest due to its potential pharmacological activities, given the biological relevance of its core structure and substituents.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions or cycloadditions. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile has been reported to yield substituted pyrazolopyrans . Similarly, cycloaddition followed by condensation with hydrazine has been used to access pyrazolopyridinyl pyridazinones . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly starting with a piperidine derivative and involving a cycloaddition or condensation step to introduce the pyrazolo[1,5-a]pyrazine moiety.

Molecular Structure Analysis

The molecular structure of the compound includes a cyclopropyl group attached to a pyrimidinyl moiety, which is further linked to a piperidinyl group. This piperidinyl group is then connected to the pyrazolo[1,5-a]pyrazine system. The presence of a cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity . The pyrimidinyl moiety is a common feature in many biologically active compounds and could be involved in hydrogen bonding or stacking interactions .

Chemical Reactions Analysis

Compounds similar to the one described have been shown to undergo various chemical reactions. For example, nitrophenyl-piperidinostyrene derivatives can react with diazonium salts to form hydrazonals, which can then yield pyridazine, oxadiazole, triazole, and aminopyrazole derivatives . This indicates that the compound may also participate in reactions with diazonium salts or other electrophiles. Additionally, pyrazolopyrazine derivatives have been used as precursors for the synthesis of other heterocyclic compounds, such as pyrimidine and imidazopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic structure and substituents. The presence of a piperidinyl group suggests basicity and potential for N-alkylation . The pyrazolo[1,5-a]pyrazine core is likely to contribute to the compound's aromaticity and electronic properties, which could be explored through NMR spectroscopy and HRMS . The solubility, melting point, and stability of the compound would depend on the nature of its substituents and the overall molecular conformation.

Wissenschaftliche Forschungsanwendungen

Novel Heterocyclic Syntheses

Synthesis and Biological Properties : A range of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, has been synthesized through various chemical reactions involving cyclization, substitution, and condensation processes. These compounds exhibit potential applications in medicinal chemistry, particularly for their biological properties such as antimicrobial, antiparkinsonian, and anticancer activities. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized with promising biological activities, showcasing the importance of such structures in developing therapeutic agents (Amr et al., 2008).

Anticancer and Antimicrobial Applications : Research on compounds structurally related to the query chemical has led to the discovery of novel anticancer and antimicrobial agents. Compounds with the pyrazolo[1,5-a]pyrazine core have been identified with low concentration anticancer activity against lung, breast, and CNS cancer cell lines, highlighting the therapeutic potential of such molecules (Hammam et al., 2005).

Eigenschaften

IUPAC Name |

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-2-15(1)16-11-18(22-13-21-16)26-12-14-4-8-24(9-5-14)19-17-3-6-23-25(17)10-7-20-19/h3,6-7,10-11,13-15H,1-2,4-5,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZONDKBYJTWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

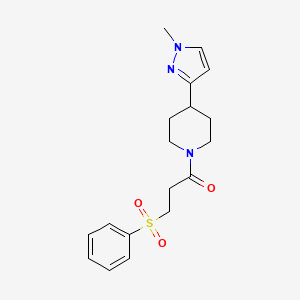

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

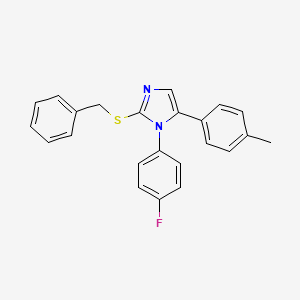

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)

![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)

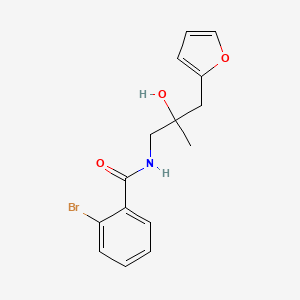

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)